molecular formula C8H14O B6231193 {bicyclo[4.1.0]heptan-2-yl}methanol CAS No. 1849310-05-9

{bicyclo[4.1.0]heptan-2-yl}methanol

Cat. No.: B6231193
CAS No.: 1849310-05-9
M. Wt: 126.2
InChI Key:
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Description

{Bicyclo[4.1.0]heptan-2-yl}methanol is an organic compound with the molecular formula C8H14O. It is a derivative of bicyclo[4.1.0]heptane, featuring a hydroxymethyl group attached to the second carbon of the bicyclic structure. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[4.1.0]heptan-2-yl}methanol typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction proceeds through the formation of a bicyclo[4.1.0]heptane intermediate, which is subsequently functionalized to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloisomerization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[4.1.0]heptan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{Bicyclo[4.1.0]heptan-2-yl}methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of {bicyclo[4.1.0]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: Another bicyclic compound with a smaller ring structure.

    Norbornene: A bicyclic compound with a similar ring strain and reactivity.

    Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and polymer chemistry.

Uniqueness

{Bicyclo[4.1.0]heptan-2-yl}methanol is unique due to its specific ring structure and the presence of a hydroxymethyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

1849310-05-9

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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